molecular formula C10H11NO5 B1396259 3-(2-Methoxy-4-nitrophenoxy)oxetane CAS No. 1356113-04-6

3-(2-Methoxy-4-nitrophenoxy)oxetane

Cat. No. B1396259
M. Wt: 225.2 g/mol
InChI Key: SRLCNOCQIYAYMH-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-nitrophenoxy)oxetane is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 . It is used for research purposes .


Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of numerous studies. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . Oxetanes are synthesized through various methods such as intramolecular cyclization through C-O bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .


Molecular Structure Analysis

The molecular structure of 3-(2-Methoxy-4-nitrophenoxy)oxetane consists of a four-membered oxetane ring attached to a methoxy and a nitro group on the phenyl ring .


Chemical Reactions Analysis

Oxetanes, including 3-(2-Methoxy-4-nitrophenoxy)oxetane, have the potential to decrease chain transfer during polymerization and enhance physical properties . During ring-opening polymerization, the ring in the growing polymer chain is opened, while the attacking molecule remains intact, so the competition between the monomer and polymer is governed primarily by the nucleophilicity of the oxygen atom in cyclic and linear structures .


Physical And Chemical Properties Analysis

3-(2-Methoxy-4-nitrophenoxy)oxetane has a molecular weight of 225.2 . The density is predicted to be 1.3±0.1 g/cm3 . The boiling point is predicted to be 382.9±42.0 °C .

Relevant Papers The paper “Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry” provides an overview of the literature for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 . Another paper, “Combining Oxiranes and Oxetanes to Enhance Kinetics and Improve Physical Properties,” examines the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .

Scientific Research Applications

  • Field : Industrial Chemistry

    • Application : m-Aryloxy phenols are used in various industries, including plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
    • Methods : The synthesis of m-aryloxy phenols involves functionalizing and transforming functional groups around the aromatic ring . Hydrogen bromide and boron tribromide (BBr 3) are used as catalysts in demethylation reactions, a valuable approach for the synthesis of m-aryloxy phenols .
    • Results : The use of m-aryloxy phenols in these industries has resulted in materials with improved thermal stability and flame resistance .
  • Field : Medicinal Chemistry

    • Application : m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects .
    • Methods : The synthesis of m-aryloxy phenols involves many chemical techniques as well as new computational chemistry applications .
    • Results : The research into the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties has shown promising results .
  • Field : Photonics

    • Application : Some of the third-order nonlinear optical materials are used in optical switching applications and optical signal-processing systems .
    • Methods : The details of the methods of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .

properties

IUPAC Name

3-(2-methoxy-4-nitrophenoxy)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-14-10-4-7(11(12)13)2-3-9(10)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLCNOCQIYAYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-4-nitrophenoxy)oxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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